2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C18H18O3 It is a benzophenone derivative featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds under reflux conditions in an inert solvent like toluene . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the acetalization reaction, allowing for better control over reaction parameters and product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a photoinitiator in polymerization reactions, which are crucial in the development of biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive intermediates such as free radicals, which can initiate polymerization reactions. This property is particularly useful in the development of UV-curable materials .
Comparison with Similar Compounds
Similar Compounds
Solketal: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, used as a protecting group for glycerol.
Dioxolane: 1,3-Dioxolane, used as a solvent and in the synthesis of polyacetals.
Uniqueness
2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to its combination of a benzophenone core with a dioxolane ring, which imparts distinct photochemical properties. This makes it particularly valuable in applications requiring UV sensitivity and stability .
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-3-4-13(2)16(11-12)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZPMOYGUSSEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645116 | |
Record name | (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-22-0 | |
Record name | Methanone, (2,5-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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